Neamine hydrochloride

概要

説明

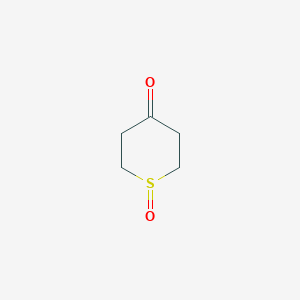

Neamine (hydrochloride) is a derivative of neomycin, an aminoglycoside antibiotic. It is primarily used in biochemical research for its ability to bind to ribosomal RNA, specifically targeting the ribosomal decoding site. This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

作用機序

ネアミン(塩酸塩)は、リボソームRNAのリボソームのデコーディング部位に結合することで効果を発揮します。この結合は翻訳過程を阻害し、タンパク質合成を抑制します。 分子標的は、翻訳過程に不可欠なリボソームRNAとリボソームのデコーディング部位です .

類似化合物:

ネオマイシンB: ネオマイシン中の主要な成分で、最も高い抗生物質活性を持っています。

ネオマイシンC: ネオマイシンの別の成分で、抗生物質活性は低いです。

パロモマイシン: ネオマイシンと類似したアミノグリコシド系抗生物質です。

ゲンタマイシン: 広く使用されているアミノグリコシド系抗生物質です

独自性: ネアミン(塩酸塩)は、リボソームのデコーディング部位に特異的に結合することから、タンパク質合成とRNA機能の研究に役立つツールとなります。 翻訳を阻害する能力は、他のアミノグリコシドとは異なり、より広範または異なる標的を持つ可能性があります .

生化学分析

Biochemical Properties

Neamine hydrochloride: specifically targets the ribosomal decoding site . This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

Cellular Effects

The effects of This compound on cellular processes are primarily related to its ability to bind to ribosomal RNA and interrupt the process of translation . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with ribosomal RNA . This binding interrupts the process of translation, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of This compound over time in laboratory settings are primarily related to its stability and degradation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that This compound is involved in are primarily related to its interactions with ribosomal RNA . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Neamine (hydrochloride) can be synthesized through the acid hydrolysis of neomycin B, which yields neamine and neobiosamine B. The reaction typically involves the use of hydrochloric acid in a controlled environment to ensure the purity of the product .

Industrial Production Methods: In industrial settings, neamine is produced through the fermentation of the actinomycete Streptomyces fradiae. The fermentation broth contains neomycin, which is then subjected to acid hydrolysis to obtain neamine. The compound is isolated and purified from the fermentation broth using various chromatographic techniques .

化学反応の分析

反応の種類: ネアミン(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: ネアミンは酸化されてさまざまな誘導体を生成することができ、生化学研究で役立ちます。

還元: 還元反応は、ネアミン上の官能基を修飾し、その結合特性を変化させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなネアミン誘導体が含まれ、生化学および製薬研究で使用されます .

4. 科学研究における用途

ネアミン(塩酸塩)は、次のような科学研究でさまざまな用途があります。

化学: アミノグリコシド系抗生物質の合成におけるコア分子として使用されます。

生物学: ネアミンは、リボソームRNAとタンパク質合成の研究に使用されます。

医学: 新しい抗生物質の開発と抗生物質耐性の研究のためのモデル化合物として役立ちます。

科学的研究の応用

Neamine (hydrochloride) has several scientific research applications, including:

Chemistry: It is used as a core molecule in the synthesis of aminoglycoside antibiotics.

Biology: Neamine is employed in studies of ribosomal RNA and protein synthesis.

Medicine: It serves as a model compound for developing new antibiotics and studying antibiotic resistance.

Industry: Neamine is used in the production of various pharmaceutical formulations

類似化合物との比較

Neomycin B: The main component of neomycin, with the highest antibiotic activity.

Neomycin C: Another component of neomycin, with lower antibiotic activity.

Paromomycin: An aminoglycoside antibiotic similar to neomycin.

Gentamicin: A widely used aminoglycoside antibiotic

Uniqueness: Neamine (hydrochloride) is unique due to its specific binding to the ribosomal decoding site, making it a valuable tool for studying protein synthesis and RNA function. Its ability to interrupt translation sets it apart from other aminoglycosides, which may have broader or different targets .

特性

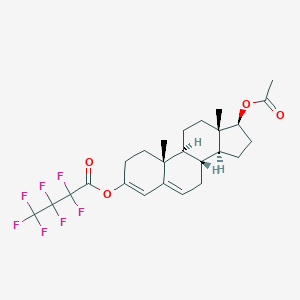

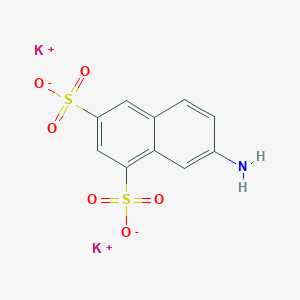

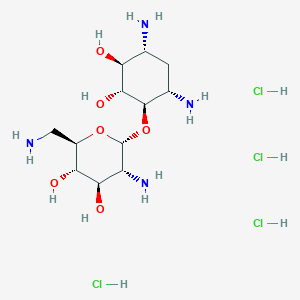

IUPAC Name |

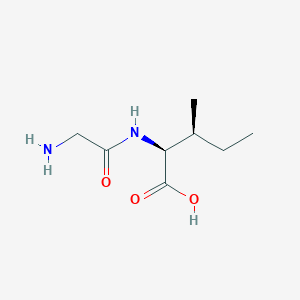

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one](/img/structure/B96030.png)

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)